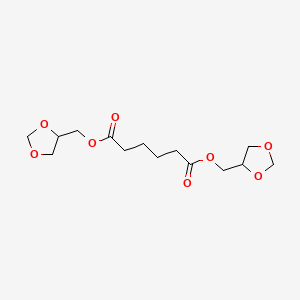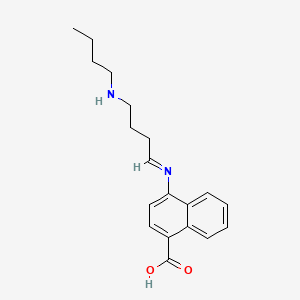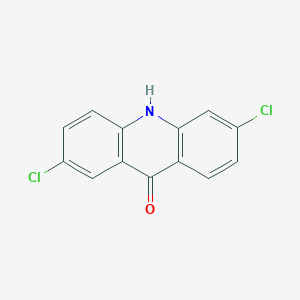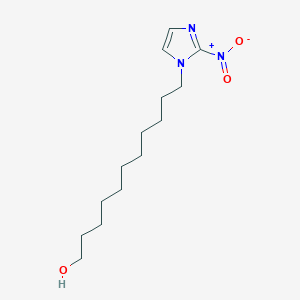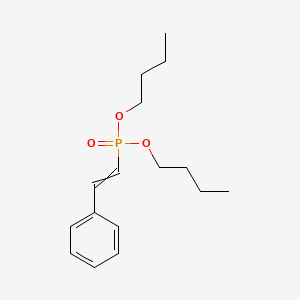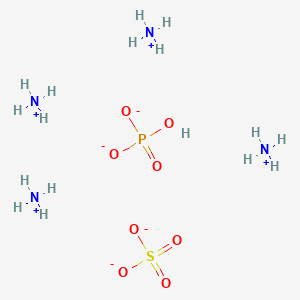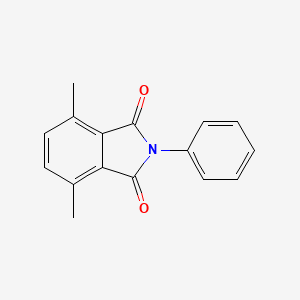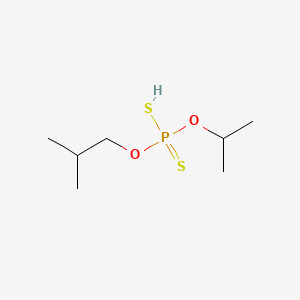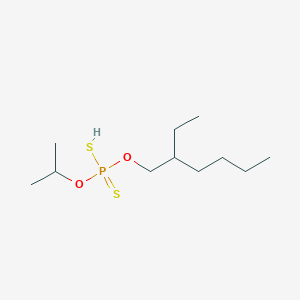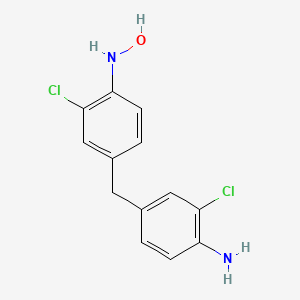
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and hydroxy derivatives. These products can have different properties and applications depending on the functional groups present.
Scientific Research Applications
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a hydroxy group.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Contains two benzenamine units linked by a methylene bridge.
Uniqueness
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
115084-47-4 |
|---|---|
Molecular Formula |
C13H12Cl2N2O |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
N-[4-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenyl]hydroxylamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7,17-18H,5,16H2 |
InChI Key |
FBTJXIHXAORGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NO)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


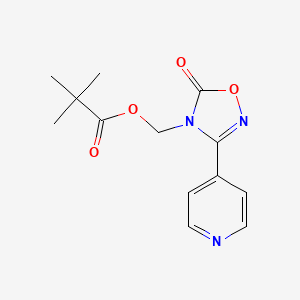
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

